Potassium trifluoro(4-phenoxyphenyl)boranuide

Suzuki-Miyaura Coupling Organoboron Stability Synthetic Methodology

Boronic acid instability compromises stoichiometry and cross-coupling reproducibility. Potassium 4-phenoxyphenyltrifluoroborate (CAS 1187951-62-7) is a bench-stable, crystalline organotrifluoroborate that eliminates these risks. • Air- and moisture-stable-no glovebox or cold-chain storage needed • Monomeric salt enables accurate weighing; no boroxine formation as with boronic acids • Ideal for Ni-catalyzed Suzuki-Miyaura couplings with C-O electrophiles under aqueous conditions Supplied at ≥98% purity; ambient shipping.

Molecular Formula C12H9BF3KO
Molecular Weight 276.11 g/mol
CAS No. 1187951-62-7
Cat. No. B1454555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(4-phenoxyphenyl)boranuide
CAS1187951-62-7
Molecular FormulaC12H9BF3KO
Molecular Weight276.11 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)OC2=CC=CC=C2)(F)(F)F.[K+]
InChIInChI=1S/C12H9BF3O.K/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;/h1-9H;/q-1;+1
InChIKeyBCYOESXWWBSVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro(4-phenoxyphenyl)boranuide: Cross-Coupling Organotrifluoroborate


Potassium trifluoro(4-phenoxyphenyl)boranuide (CAS 1187951-62-7) is a potassium organotrifluoroborate salt, characterized by its tetra-coordinate boron center stabilized by three fluoride ligands and a 4-phenoxyphenyl substituent . This compound belongs to a class of bench-stable, air- and moisture-tolerant organoboron nucleophiles primarily employed in transition-metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings [1]. Its crystalline solid form, typically supplied at 95–98% purity, is designed for direct use without the pre-activation or handling precautions required for more sensitive boronic acids or esters .

Why Generic Substitution Fails for This Trifluoroborate


Simple substitution with a generic arylboronic acid, pinacol ester, or MIDA boronate is not scientifically equivalent due to fundamental differences in stability, stoichiometric control, and reaction compatibility. Potassium aryltrifluoroborates exist as discrete, monomeric salts that are inert to air and moisture, whereas boronic acids are prone to oxidation and reversible trimerization (boroxine formation), complicating accurate stoichiometry [1]. Critically, in nickel-catalyzed Suzuki-Miyaura couplings with challenging C–O electrophiles like aryl mesylates, potassium trifluoroborates require the specific presence of water to cross-couple efficiently—a mechanistic prerequisite not shared by other organoboron nucleophiles such as neopentylglycolboronates, which perform better under anhydrous conditions [2]. These divergent handling and reactivity profiles necessitate a compound-specific, evidence-based procurement strategy rather than generic class-level substitution.

Potassium Trifluoro(4-phenoxyphenyl)boranuide Comparison Guide


Stability Advantage over Boronic Acids

Potassium trifluoro(4-phenoxyphenyl)boranuide, like other potassium aryltrifluoroborates, exhibits superior stability to air and water compared to its corresponding boronic acid. While specific degradation kinetics for this exact compound are not published, class-level evidence confirms that aryltrifluoroborates are bench-stable solids that do not form trimers (boroxines), unlike boronic acids, enabling indefinite storage under ambient conditions without special precautions [1].

Suzuki-Miyaura Coupling Organoboron Stability Synthetic Methodology

Precise Stoichiometry: Monomer vs. Boroxines

Potassium trifluoro(4-phenoxyphenyl)boranuide exists as a discrete monomeric salt, allowing precise stoichiometric control. In contrast, arylboronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), leading to variable active nucleophile concentration and unreliable stoichiometry [1]. This monomeric nature ensures that the equivalent weight can be closely controlled, which is critical for reaction reproducibility and scale-up.

Cross-Coupling Stoichiometry Control Process Chemistry

Performance in Cu-Mediated Fluorination

In a copper(II) triflate-mediated fluorination protocol using potassium fluoride, potassium trifluoro(4-phenoxyphenyl)boranuide was converted to 1-fluoro-4-phenoxybenzene with an isolated yield of approximately 54% under mild conditions (60 °C, 20 h) [1]. This yield positions the compound as a competent substrate within the reported substrate scope, which ranged from ~54% to 90% for various aryltrifluoroborates.

Fluorination Radiochemistry Aryl Fluoride Synthesis

Water-Dependent Reactivity in Ni-Catalyzed Coupling

In nickel-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates, potassium aryltrifluoroborates demonstrate efficient coupling only in the presence of water, a distinct mechanistic requirement not shared by other common nucleophiles like boronic acids or neopentylglycolboronates [1]. Specifically, the study found that while arylboronic acid is the most reactive overall, arylpotassium trifluoroborates cross-couple efficiently only when water is added to the reaction mixture. In its absence, aryl neopentylglycolboronate is more efficient.

Nickel Catalysis Suzuki-Miyaura C-O Electrophiles

Application Scenarios for Potassium Trifluoro(4-phenoxyphenyl)boranuide


Suzuki Coupling with Bench-Stable Organotrifluoroborate

This compound is ideally suited for palladium- or nickel-catalyzed Suzuki-Miyaura couplings where the arylboronic acid equivalent is unstable or prone to oligomerization. Its air- and moisture-stable crystalline form eliminates the need for glovebox handling and allows accurate weighing, directly translating to improved yield reproducibility in the synthesis of biaryl pharmaceuticals, agrochemicals, and functional materials [1]. This is particularly valuable in library synthesis and scale-up where consistent performance is critical [2].

Cu-Mediated Fluorination: 4-Phenoxyphenyl Fluoride Synthesis

Based on its demonstrated 54% yield in Cu(OTf)2-mediated fluorination, potassium trifluoro(4-phenoxyphenyl)boranuide is a viable precursor for the synthesis of 1-fluoro-4-phenoxybenzene and related radiolabeling synthons [3]. This application is relevant for medicinal chemistry groups developing 18F-labeled PET tracers or introducing fluorine atoms into drug candidates under mild conditions (60 °C, 20 h).

Ni-Catalyzed Coupling of Aryl Mesylates and Sulfamates

The unique water-dependent reactivity profile of potassium aryltrifluoroborates makes this compound a strategic choice for nickel-catalyzed Suzuki-Miyaura couplings employing challenging C–O electrophiles such as aryl mesylates and sulfamates under aqueous or biphasic conditions [4]. This scenario leverages the specific mechanistic advantage of the trifluoroborate salt where alternative boron nucleophiles (e.g., neopentylglycolboronates) are less efficient without water.

Long-Term Storage and High-Throughput Synthesis

Procurement of this compound is particularly advantageous for laboratories utilizing automated synthesis platforms or maintaining a stock of aryl nucleophiles for on-demand coupling. Its ambient stability and non-hygroscopic nature prevent decomposition during storage, minimizing the need for reagent requalification and ensuring consistent performance over extended periods . This reduces operational costs associated with reagent waste and cold-chain logistics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium trifluoro(4-phenoxyphenyl)boranuide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.